2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Its structure includes a 2-methyl group at position 2, a phenyl ring at position 3, a propyl chain at position 5, and a 4-(2-methylallyl)piperazinyl moiety at position 7 (Figure 1). The piperazine substitution at position 7 is critical for modulating solubility and receptor interactions, while the propyl chain at position 5 influences lipophilicity and steric effects .
Properties
IUPAC Name |
2-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5/c1-5-9-21-16-22(28-14-12-27(13-15-28)17-18(2)3)29-24(25-21)23(19(4)26-29)20-10-7-6-8-11-20/h6-8,10-11,16H,2,5,9,12-15,17H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBSKIQFIVDGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-phenyl-5-propyl-1H-pyrazole-4-carbaldehyde and guanidine in the presence of a base can yield the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization steps, such as alkylation and substitution reactions, introduce the methyl, phenyl, propyl, and piperazine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups, such as carbonyl groups, if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core or the piperazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine would depend on its specific interactions with molecular targets. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The piperazine ring and other functional groups could facilitate binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at positions 5, 7, and 3 (Table 1).
Table 1. Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
- Position 5 : The target’s propyl group enhances lipophilicity compared to isopropyl () or aryl groups (e.g., 4-nitrophenyl in ). Longer alkyl chains like propyl may improve membrane permeability but reduce aqueous solubility .
- Position 7: The 2-methylallyl-piperazine moiety distinguishes the target from analogs with methylpiperazine () or morpholine ().
- Position 3: The phenyl group is conserved in many analogs (e.g., ), but its absence in pyrazolopyrimidinones () shifts electronic properties and hydrogen-bonding capacity .
Key Research Findings
- Substituents at position 7 (piperazine vs. morpholine) profoundly affect binding affinity and metabolic stability .
- Ultrasound-assisted synthesis () offers eco-friendly, high-yield routes compared to traditional methods .
- Trifluoromethyl groups () enhance electrophilic character but reduce solubility, necessitating formulation optimization .
Biological Activity
2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is notable for its diverse biological activities, particularly in medicinal chemistry. The unique structural characteristics of this compound, including a piperazine moiety and various substituents, suggest potential applications in treating cancer and other diseases.
Structural Features
The compound features a fused pyrazolo[1,5-a]pyrimidine core with several functional groups that enhance its pharmacological profile. The presence of a piperazine ring is particularly significant as it can interact with neurotransmitter systems and other biological targets.
| Structural Feature | Description |
|---|---|
| Pyrazolo[1,5-a]pyrimidine Core | Fused ring structure contributing to biological activity |
| Piperazine Moiety | Enhances interaction with biological targets |
| Substituents | Includes methyl, phenyl, propyl, and 2-methylallyl groups |
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit valuable anticancer activities. For instance, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
In a study comparing various pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines (MCF-7, HCT-116, and HepG2), this compound demonstrated significant cytotoxic effects. The IC50 values were comparable to standard chemotherapeutic agents like doxorubicin.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 8.64 (HCT-116) | HCT-116 |
| Doxorubicin | 7.45 (HCT-116) | HCT-116 |
Neuropharmacological Effects
Additionally, the compound has shown antidepressant-like effects in animal models. In forced swim tests (FST) and tail suspension tests (TST), it exhibited significant behavioral changes indicative of antidepressant activity at lower doses. This suggests potential applications in treating mood disorders.
The mechanism by which this compound exerts its effects likely involves competitive inhibition of key enzymes involved in cancer progression and modulation of neurotransmitter systems. Molecular docking studies have provided insights into how these compounds bind to their targets, revealing strong interactions with active sites on CDK enzymes.
Study on Anticancer Activity
A recent study synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer properties against various cell lines. The results indicated that compounds with specific substitutions at the piperazine position exhibited enhanced activity due to improved lipophilicity and cellular uptake.
Neuropharmacological Assessment
In another study assessing the neuropharmacological effects of the compound, rodents were administered varying doses over a two-week period. The results indicated that the compound significantly reduced immobility time in both FST and TST compared to control groups.
Q & A
Basic: What are the standard synthetic protocols for preparing pyrazolo[1,5-a]pyrimidine derivatives like 2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Condensation of 5-aminopyrazoles (e.g., 5-amino-3-phenylpyrazole) with dielectrophilic reagents (e.g., β-diketones or β-ketoesters) under reflux in ethanol or pyridine to form the pyrazolo[1,5-a]pyrimidine core. For example, refluxing ethyl 2,4-dioxopentanoate with 5-amino-3-phenylpyrazole in ethanol yields ethyl-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate .
Substitution Reactions : Introducing substituents (e.g., piperazine groups) via nucleophilic aromatic substitution or coupling reactions. For instance, reacting the core with 4-(2-methylallyl)piperazine in pyridine under reflux conditions .
Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane or ethanol) are standard for isolating high-purity products .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, aromatic protons in phenyl groups appear at δ 7.2–7.8 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., molecular ion peaks matching C₂₅H₂₈N₆, MW 412.541) .
- X-ray Crystallography : Resolves structural ambiguities. For pyrazolo[1,5-a]pyrimidines, planar fused rings (dihedral angles <2°) and intermolecular interactions (e.g., C–H···O/N hydrogen bonds) are typical .
Advanced: How can Design of Experiments (DOE) optimize reaction yields and selectivity?
Methodological Answer:
DOE minimizes trial-and-error by systematically varying parameters:
- Variables : Temperature, solvent polarity, reagent stoichiometry, and reaction time. For example, reflux time in ethanol significantly impacts condensation efficiency .
- Response Surface Methodology (RSM) : Models interactions between variables. A Central Composite Design (CCD) could optimize piperazine substitution reactions by balancing steric and electronic effects .
- Case Study : highlights DOE’s role in TiO₂ photoactivity studies, applicable to catalytic steps in heterocyclic synthesis.
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?
Methodological Answer:
2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals. For instance, HMBC correlations between piperazine protons and the pyrimidine ring confirm substitution patterns .
Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace fragmentation pathways in MS .
Comparative Analysis : Cross-reference with structurally analogous compounds. reports consistent MS and elemental analysis data (e.g., C: 62.77% calculated vs. observed) to validate purity .
Advanced: What methodologies are used to evaluate biological activity (e.g., anticancer or antiviral potential)?
Methodological Answer:
In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence polarization (FP) or time-resolved FRET (TR-FRET). notes pyrazolo[1,5-a]pyrimidines as CRF1 antagonists .
- Cell Viability : MTT assays quantify cytotoxicity (e.g., IC₅₀ values for cancer cell lines) .
Targeted Drug Design : Use molecular docking (AutoDock Vina) to predict binding to receptors (e.g., benzodiazepine receptors or COX-2) .
Advanced: How to control regioselectivity during pyrazolo[1,5-a]pyrimidine core formation?
Methodological Answer:
Regioselectivity depends on:
- Reagent Choice : β-Ketoesters favor substitution at C5/C7, while β-diketones may lead to C2/C5 isomers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side products. achieved >70% yield of the desired isomer using ethanol .
- Catalysis : Acidic (e.g., p-TsOH) or basic conditions (e.g., NaOEt) direct cyclization pathways.
Advanced: How can computational chemistry enhance reaction design for novel derivatives?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (DFT, Gaussian) predict transition states and intermediates. ICReDD’s approach combines computational screening with experimental validation to identify optimal conditions (e.g., solvent, catalyst) .
- Machine Learning : Train models on existing reaction datasets to predict yields or regioselectivity for new substituents .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Substituent Variation : Systematically modify groups (e.g., phenyl to chlorophenyl or trifluoromethyl) and assess bioactivity. shows trifluoromethyl enhances metabolic stability .
Pharmacophore Mapping : Identify critical moieties (e.g., piperazine’s role in receptor binding) using 3D-QSAR (CoMFA/CoMSIA) .
In Vivo Studies : Pharmacokinetic profiling (e.g., plasma half-life, bioavailability) in rodent models validates SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
